molecular formula C9H9N3S B3348185 1-Anilino-1,3-dihydro-2H-imidazole-2-thione CAS No. 157842-92-7

1-Anilino-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B3348185
CAS No.: 157842-92-7
M. Wt: 191.26 g/mol
InChI Key: ZLJNRVFUCFXEFK-UHFFFAOYSA-N
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Description

1-Anilino-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound with the molecular formula C9H9N3S. It is known for its unique structure, which includes an aniline group attached to an imidazole ring with a thione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of aniline with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde. The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aniline or imidazole derivatives.

Scientific Research Applications

1-Anilino-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Anilino-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Imidazole-2-thione: Similar structure but lacks the aniline group.

    1-Methyl-2-imidazolethiol: Contains a methyl group instead of an aniline group.

    2-Mercaptoimidazole: Similar core structure but different substituents

Uniqueness

1-Anilino-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both an aniline group and a thione moiety, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

3-anilino-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c13-9-10-6-7-12(9)11-8-4-2-1-3-5-8/h1-7,11H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJNRVFUCFXEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565461
Record name 1-Anilino-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157842-92-7
Record name 1-Anilino-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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